Cas no 396722-18-2 (3,4-dimethoxy-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide)
![3,4-dimethoxy-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide structure](https://ja.kuujia.com/scimg/cas/396722-18-2x500.png)
3,4-dimethoxy-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide 化学的及び物理的性質
名前と識別子
-
- 3,4-dimethoxy-N-(2-(4-nitrophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Benzamide, N-[2,6-dihydro-2-(4-nitrophenyl)-4H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxy-
- SR-01000445193-1
- F0778-0231
- AKOS016361206
- 3,4-dimethoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
- Oprea1_298975
- SR-01000445193
- 3,4-dimethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- 396722-18-2
- 3,4-dimethoxy-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
-
- インチ: 1S/C20H18N4O5S/c1-28-17-8-3-12(9-18(17)29-2)20(25)21-19-15-10-30-11-16(15)22-23(19)13-4-6-14(7-5-13)24(26)27/h3-9H,10-11H2,1-2H3,(H,21,25)
- InChIKey: WHCYJHQNGMYVMN-UHFFFAOYSA-N
- ほほえんだ: C(NC1N(C2=CC=C([N+]([O-])=O)C=C2)N=C2CSCC2=1)(=O)C1=CC=C(OC)C(OC)=C1
計算された属性
- せいみつぶんしりょう: 426.09979086g/mol
- どういたいしつりょう: 426.09979086g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 30
- 回転可能化学結合数: 5
- 複雑さ: 627
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 137Ų
じっけんとくせい
- 密度みつど: 1.47±0.1 g/cm3(Predicted)
- ふってん: 581.2±50.0 °C(Predicted)
- 酸性度係数(pKa): 11.95±0.20(Predicted)
3,4-dimethoxy-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0778-0231-2μmol |
3,4-dimethoxy-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide |
396722-18-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0778-0231-1mg |
3,4-dimethoxy-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide |
396722-18-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0778-0231-5μmol |
3,4-dimethoxy-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide |
396722-18-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0778-0231-5mg |
3,4-dimethoxy-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide |
396722-18-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0778-0231-20μmol |
3,4-dimethoxy-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide |
396722-18-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0778-0231-3mg |
3,4-dimethoxy-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide |
396722-18-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0778-0231-25mg |
3,4-dimethoxy-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide |
396722-18-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0778-0231-10μmol |
3,4-dimethoxy-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide |
396722-18-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0778-0231-10mg |
3,4-dimethoxy-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide |
396722-18-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0778-0231-40mg |
3,4-dimethoxy-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide |
396722-18-2 | 90%+ | 40mg |
$140.0 | 2023-05-17 |
3,4-dimethoxy-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide 関連文献
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
3,4-dimethoxy-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamideに関する追加情報
Introduction to 3,4-dimethoxy-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide (CAS No. 396722-18-2) and Its Emerging Applications in Chemical Biology
The compound 3,4-dimethoxy-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide, identified by the CAS number 396722-18-2, represents a fascinating molecule with significant potential in the field of chemical biology and pharmaceutical research. Its unique structural framework, combining a benzamide moiety with a thienopyrazole scaffold, has garnered attention for its pharmacological properties and synthetic versatility. This introduction explores the compound's chemical characteristics, its relevance to contemporary research, and its potential applications in drug discovery and molecular biology.
The molecular structure of 3,4-dimethoxy-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is characterized by a benzamide group linked to a thienopyrazole ring system. The presence of two methoxy substituents at the 3 and 4 positions of the benzene ring enhances its lipophilicity and influences its interactions with biological targets. The thienopyrazole core is a heterocyclic structure that has been extensively studied for its biological activity. This scaffold is known to exhibit properties such as kinase inhibition and anti-inflammatory effects, making it a valuable component in the design of therapeutic agents.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of complex molecules like 3,4-dimethoxy-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide with high accuracy. Studies have demonstrated that the nitrophenyl group at the 2-position of the thienopyrazole ring plays a crucial role in modulating its biological activity. The nitro group can engage in hydrogen bonding interactions with protein targets and may also serve as a scaffold for further derivatization to enhance potency or selectivity.
In vitro studies have revealed that 3,4-dimethoxy-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide exhibits promising activity against several key enzymes implicated in diseases such as cancer and inflammation. For instance, preliminary data suggest that this compound may inhibit the activity of Janus kinases (JAKs), which are involved in signal transduction pathways that regulate immune responses and cell growth. The benzamide moiety is known to interact with hydrophobic pockets in protein active sites, contributing to the compound's binding affinity.
The synthesis of 3,4-dimethoxy-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves multiple steps that highlight its synthetic complexity. Key steps include the formation of the thienopyrazole ring through cyclization reactions and subsequent functionalization with the nitrophenyl group and the benzamide moiety. Advances in synthetic methodologies have allowed for more efficient and scalable production of this compound, enabling researchers to conduct extensive biological evaluations.
One of the most intriguing aspects of 3,4-dimethoxy-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is its potential as a tool compound for mechanistic studies. By investigating how this molecule interacts with biological targets at the atomic level using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, researchers can gain insights into drug-receptor interactions. These insights are crucial for designing more effective drugs with improved pharmacokinetic properties.
The pharmaceutical industry has shown significant interest in heterocyclic compounds like thienopyrazoles due to their diverse biological activities. The ability to modify various positions on the core structure allows for fine-tuning of pharmacological properties without compromising overall potency. This flexibility makes 3,4-dimethoxy-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide an attractive candidate for further development into novel therapeutic agents.
Future research directions may focus on exploring derivatives of this compound that exhibit enhanced selectivity or reduced toxicity. Additionally,the use of artificial intelligence (AI) tools for virtual screening can accelerate the discovery process by identifying new analogs with improved properties. By leveraging computational methods alongside traditional experimental approaches, scientists can accelerate the translation of promising compounds like 3, 44 dimethoxy N [ 22 ( 44 nitro phenyl ) 22 H , 44 H , 66 H - thi eno [ 33 , 44 c ] py ra z ol -33 - yl ] be nz am ide ( CAS no .396722 -18 -22 ) into clinical applications.
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